molecular formula C12H16N2O B14579703 1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one CAS No. 61282-96-0

1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B14579703
CAS No.: 61282-96-0
M. Wt: 204.27 g/mol
InChI Key: GNHSIDXLLPKYHT-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of pharmaceuticals or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-methylpyrimidin-2(1H)-one
  • 1-Benzyl-5-methyl-1,2,3,4-tetrahydropyrimidine
  • 1-Benzyl-5-methyl-2-pyrimidinone

Uniqueness

1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one might be unique in its specific substitution pattern and the resulting chemical properties. Its particular structure could confer distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61282-96-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-benzyl-5-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C12H16N2O/c1-10-7-13-12(15)14(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15)

InChI Key

GNHSIDXLLPKYHT-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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